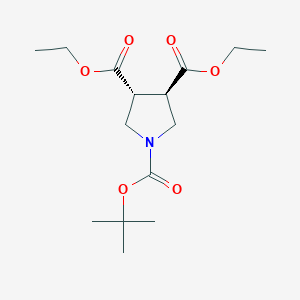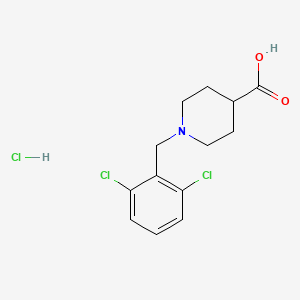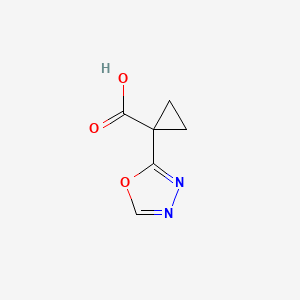
4-(N,N-Dimethylamino)phenylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-Dimethylamino)phenylzinc bromide, 0.50 M in THF is a reagent used in organic synthesis and is known for its ability to catalyze a variety of reactions. This reagent is widely used in laboratories due to its efficiency and versatility. It is a white, crystalline solid that is soluble in organic solvents such as tetrahydrofuran (THF). It is also known as 4-(N,N-Dimethylamino)phenylzinc bromide, DAPZBr, and DAPZB.
Applications De Recherche Scientifique
4-(N,N-Dimethylamino)phenylzinc bromide has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of 1,3-diaryl-2-propenes, which are important intermediates in the synthesis of pharmaceuticals. It has also been used in the synthesis of 2-substituted benzimidazoles, which are important intermediates in the synthesis of antifungal agents. Additionally, it has been used in the synthesis of 1,3-diaryl-2-propenes, which are important intermediates in the synthesis of agricultural pesticides.
Mécanisme D'action
4-(N,N-Dimethylamino)phenylzinc bromide acts as a catalyst in the reaction of organic compounds. It is believed to react with the organic compound to form an intermediate complex, which then undergoes a series of reactions to form the desired product. The exact mechanism of action is not fully understood, but it is believed that the reagent acts as a Lewis acid, donating electrons to form a bond with the organic compound.
Biochemical and Physiological Effects
4-(N,N-Dimethylamino)phenylzinc bromide is not known to have any direct biochemical or physiological effects on humans or animals. However, it is important to note that the reagent can be toxic and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
4-(N,N-Dimethylamino)phenylzinc bromide has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easily available. It is also highly soluble in organic solvents such as THF, making it easy to work with. Additionally, it is a highly efficient and versatile catalyst, making it suitable for a wide range of reactions.
However, there are some limitations to the use of this reagent. It is toxic and should be handled with care. Additionally, it is highly reactive and can react with other compounds in the reaction mixture, leading to side reactions and unwanted products.
Orientations Futures
There are several potential future directions for the use of 4-(N,N-Dimethylamino)phenylzinc bromide. One potential direction is the development of new catalysts based on this reagent. Additionally, this reagent could be used to develop new methods for the synthesis of complex molecules, such as pharmaceuticals and agricultural pesticides. Finally, this reagent could be used to develop new methods for the synthesis of materials for use in nanotechnology.
Méthodes De Synthèse
4-(N,N-Dimethylamino)phenylzinc bromide can be synthesized in two steps. The first step involves the reaction of 4-(N,N-dimethylamino)phenol with zinc bromide in THF. The second step involves the reaction of the product of the first step with bromine in THF. The overall reaction can be represented as:
4-(N,N-Dimethylamino)phenol + ZnBr2 → 4-(N,N-Dimethylamino)phenylzinc bromide + HBr
Propriétés
IUPAC Name |
bromozinc(1+);N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.BrH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOJCIFOYSEGAU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B6316717.png)

![2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B6316740.png)






![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316771.png)